molecular formula C26H25NO B583473 naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone CAS No. 914458-19-8

naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone

Cat. No.: B583473
CAS No.: 914458-19-8
M. Wt: 367.5 g/mol
InChI Key: JLXYYSHMURZHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH-145 involves the reaction of 1-naphthoyl chloride with 1-pentyl-5-phenyl-1H-pyrrole-3-carboxylic acid in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of JWH-145 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: JWH-145 undergoes various chemical reactions, including:

    Oxidation: JWH-145 can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of JWH-145 can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: JWH-145 can undergo substitution reactions, particularly at the naphthoyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products:

    Oxidation: Oxidized derivatives of JWH-145.

    Reduction: Reduced derivatives of JWH-145.

    Substitution: Substituted derivatives of JWH-145.

Scientific Research Applications

JWH-145 has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of JWH-145: JWH-145 is unique due to its moderate selectivity for cannabinoid receptor 2, which distinguishes it from other synthetic cannabinoids like JWH-018 and JWH-073 that have higher selectivity for cannabinoid receptor 1 .

Properties

IUPAC Name

naphthalen-1-yl-(1-pentyl-5-phenylpyrrol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO/c1-2-3-9-17-27-19-22(18-25(27)21-12-5-4-6-13-21)26(28)24-16-10-14-20-11-7-8-15-23(20)24/h4-8,10-16,18-19H,2-3,9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXYYSHMURZHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016339
Record name JWH-145
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914458-19-8
Record name JWH-145
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-145
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-145
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRT5F2Y0NA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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